molecular formula C11H11NO B3048053 (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone CAS No. 15431-85-3

(2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone

Cat. No.: B3048053
CAS No.: 15431-85-3
M. Wt: 173.21 g/mol
InChI Key: KUGDOHYKOXCGOR-UHFFFAOYSA-N
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Description

(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone is a heterocyclic organic compound with the molecular formula C11H11NO It is characterized by a pyrroline ring fused to a phenyl group through a methanone linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone typically involves the reaction of pyrroline derivatives with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrroline ring attacks the carbonyl carbon of benzoyl chloride, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the phenyl group and the methanone linkage significantly influences its interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dihydropyrrol-1-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGDOHYKOXCGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460104
Record name 1H-Pyrrole, 1-benzoyl-2,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15431-85-3
Record name 1H-Pyrrole, 1-benzoyl-2,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

121 g (1 mol) of benzamide in 3 l of toluene are introduced initially, 200 g of powdered potassium hydroxide are introduced with stirring, 32 g (0.1 mol) of tetrabutylammonium bromide are added and the mixture is heated to 40° C. 243 g (1 mol) of 88% cis-1,4-dibromo-2-butene are then added dropwise in such a way that the internal temperature does not exceed 60° C. The mixture is stirred for another 5 hours at 50° C., then poured into water, and the organic phase is separated off, washed with water, dried and concentrated. The residue is distilled under reduced pressure.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
243 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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